

Application Notes and Protocols for 27-O-Demethylrapamycin Cell-Based Assay Development

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

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Introduction

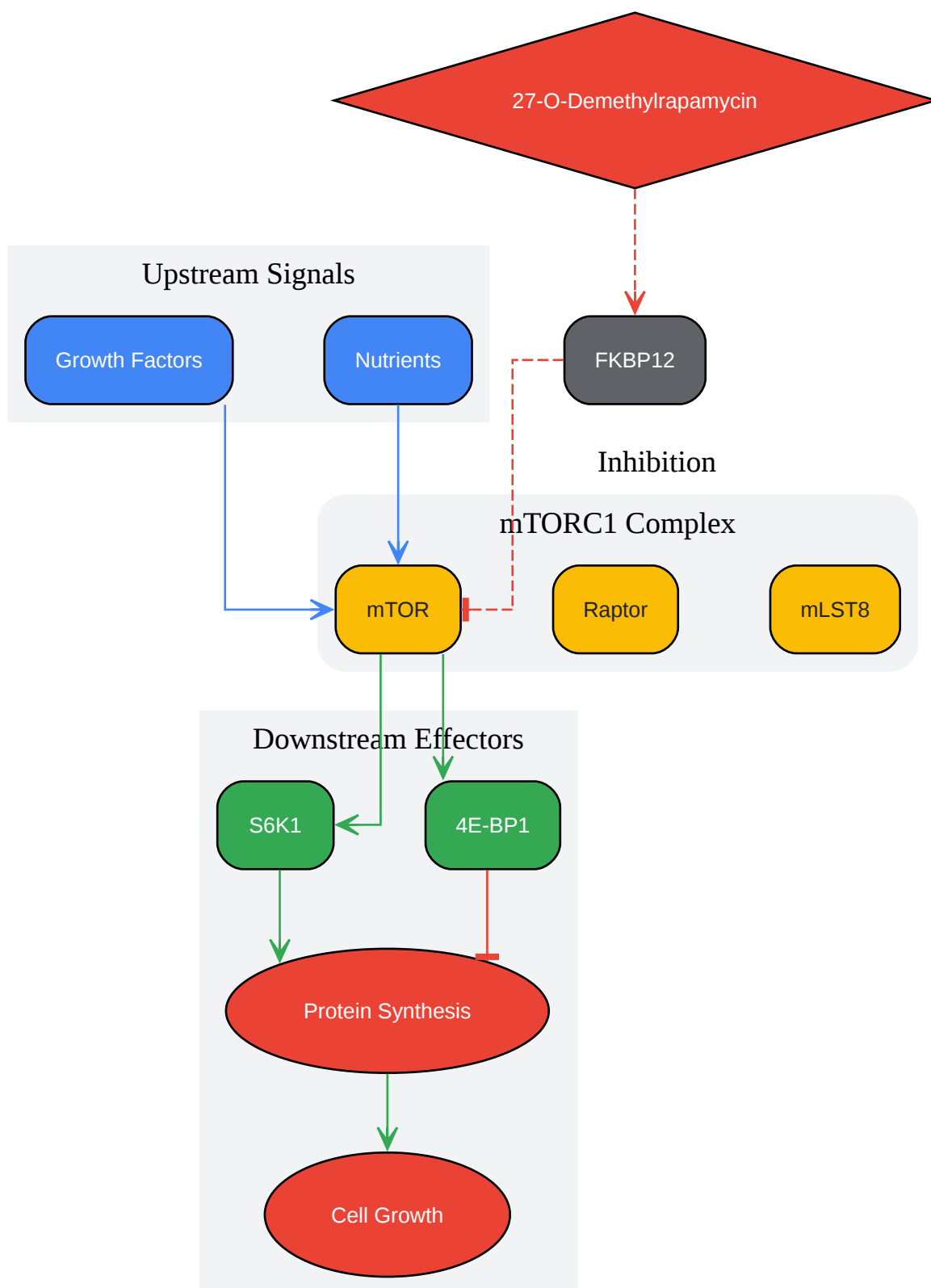
27-O-Demethylrapamycin is a macrolide compound and an analog of rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.^{[1][2]} Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.^{[1][3]}

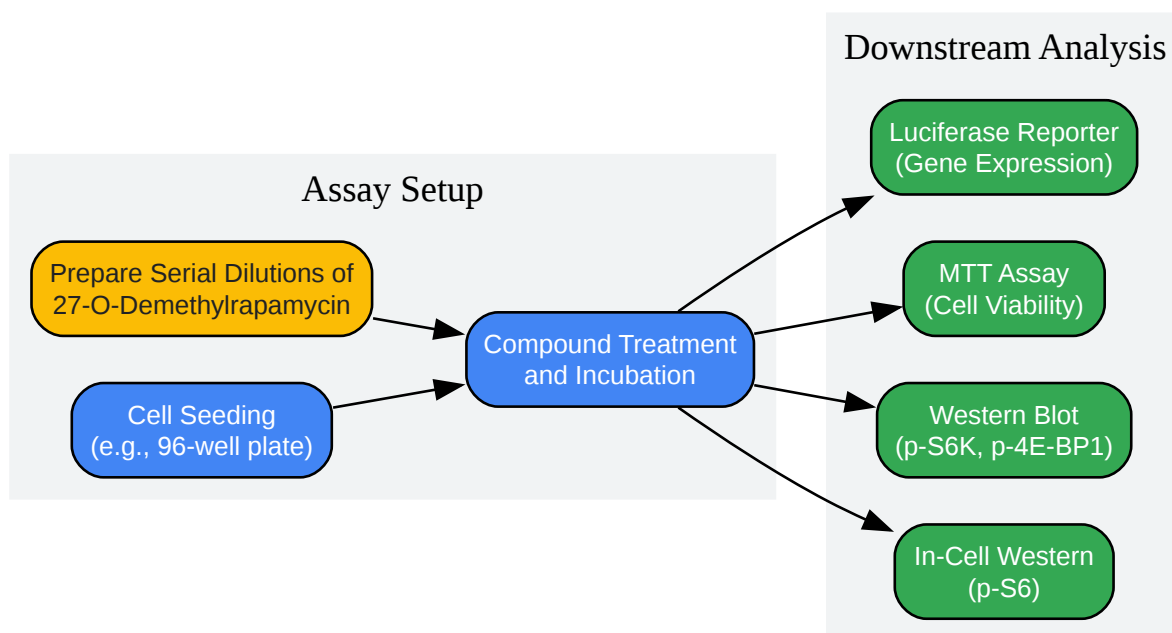
Like rapamycin, **27-O-Demethylrapamycin** is expected to exert its biological effects primarily through the inhibition of mTORC1. This occurs through the formation of a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).^[4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity. The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, namely the p70 S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of **27-O-Demethylrapamycin**. The described assays are designed to confirm its mechanism of action by assessing the phosphorylation status of mTORC1 downstream targets and to quantify its cytostatic or cytotoxic effects on cancer cell lines.

Signaling Pathway

The mTOR signaling pathway integrates a multitude of upstream signals, including growth factors and nutrients, to control essential cellular processes. **27-O-Demethylrapamycin**, through its interaction with FKBP12, specifically targets and inhibits mTORC1.





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- 4. Blockade of mTORC1 via Rapamycin Suppresses 27-Hydroxycholesterol-Induced Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
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